![molecular formula C13H20Si B14396464 Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane CAS No. 89333-84-6](/img/structure/B14396464.png)
Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane is a chemical compound with the molecular formula C12H20Si It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane typically involves the reaction of 4-methylphenylpropenyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{4-Methylphenylpropenyl chloride} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential as a component in silicone-based medical devices.
Industry: Utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can also act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Phenyltrimethylsilane
- Trimethylsilylacetylene
Uniqueness
Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane is unique due to the presence of both a trimethylsilyl group and a 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Properties
CAS No. |
89333-84-6 |
|---|---|
Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
trimethyl-[1-(4-methylphenyl)prop-2-enyl]silane |
InChI |
InChI=1S/C13H20Si/c1-6-13(14(3,4)5)12-9-7-11(2)8-10-12/h6-10,13H,1H2,2-5H3 |
InChI Key |
RYZPPGZGYQGMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


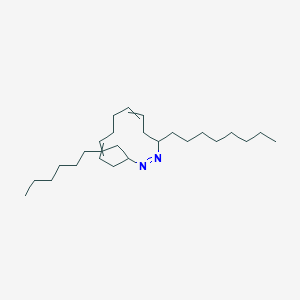
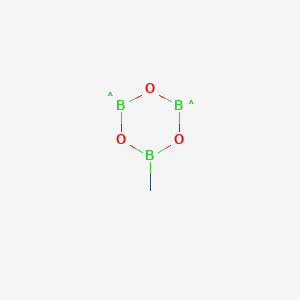
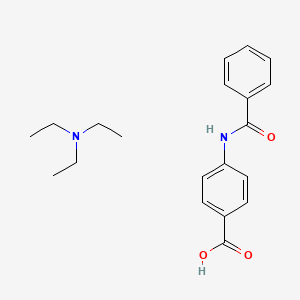

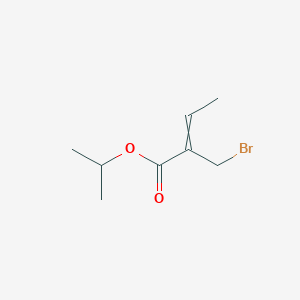
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
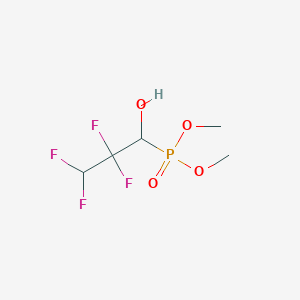
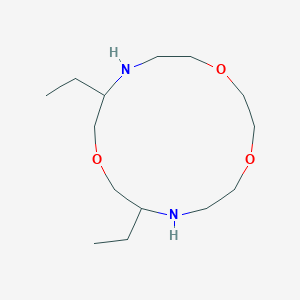
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
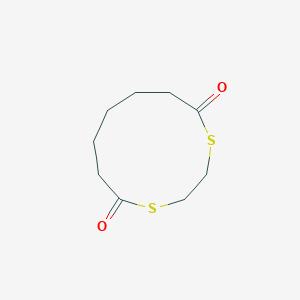
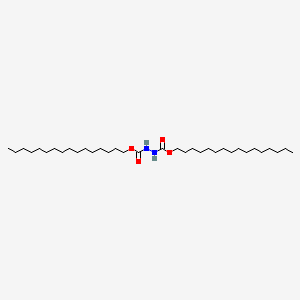
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
